Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester
Description
Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester is a substituted benzimidazole carbamate derivative. Benzimidazole carbamates are characterized by a benzimidazole ring system linked to a carbamate group (methoxycarbonylamino).
Properties
IUPAC Name |
methyl N-(4,6-dimethyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-4-7(2)9-8(5-6)12-10(13-9)14-11(15)16-3/h4-5H,1-3H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHFZXOOYIFLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)NC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484615 | |
| Record name | Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61283-02-1 | |
| Record name | Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Methylation: The methyl groups are introduced at positions 4 and 6 through alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Carbamate Formation: The final step involves the reaction of the 2-amino group of the benzimidazole with methyl chloroformate to form the carbamic acid ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The methyl groups and the carbamate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzimidazole compounds.
Scientific Research Applications
Agricultural Applications
Fungicide Use
Carbendazim is primarily utilized as a fungicide in agricultural settings. It is effective against a wide range of fungal pathogens affecting crops. The compound works by inhibiting microtubule formation, which is essential for cell division in fungi. This mechanism of action makes it particularly effective against various plant diseases.
- Targeted Fungi : Carbendazim is effective against pathogens such as Botrytis cinerea, Fusarium spp., and Rhizoctonia solani.
- Application Methods : It can be applied as a foliar spray or soil treatment, depending on the crop and disease targeted.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Crop Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Botrytis cinerea | Grapes | 500 | 85 |
| Fusarium spp. | Wheat | 300 | 90 |
| Rhizoctonia solani | Potatoes | 400 | 80 |
Pharmaceutical Applications
Anthelmintic Properties
Carbendazim has also been investigated for its anthelmintic properties, demonstrating efficacy against various gastrointestinal parasites in animals. Research indicates that carbendazim can effectively eliminate parasites such as Ascaris suum and other nematodes.
- Mechanism of Action : The compound disrupts the energy metabolism of parasites, leading to their death.
- Animal Studies : In laboratory studies involving mice and sheep, carbendazim showed significant activity against both mature and immature forms of gastrointestinal parasites.
Case Study: Efficacy in Livestock
In a controlled study involving sheep infected with nematodes:
- Dosage : Administered at 10 mg/kg body weight.
- Results : A reduction in worm burden was observed within 48 hours post-treatment, with an efficacy rate of over 95% against adult nematodes.
Environmental and Safety Considerations
While carbendazim is effective as a biocide and pharmaceutical agent, its environmental impact and safety profile have been subjects of extensive research. Studies have shown that:
- Toxicity Levels : Carbendazim exhibits low toxicity to mammals but can be harmful to aquatic organisms.
- Regulatory Status : It is listed in various agricultural chemical inventories but is subject to regulations regarding its use due to potential environmental risks.
Mechanism of Action
The mechanism of action of carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The carbamate group may also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their substituents are summarized below:
Key Observations :
- Substituent Position : The 4,6-dimethyl substitution in the target compound is less common than 5-position modifications (e.g., benzoyl, fluorobenzoyl, or thio groups) seen in Mebendazole, Flubendazole, and Fenbendazole.
- Molecular Weight : The addition of dimethyl groups increases molecular weight compared to Carbendazim but remains lower than analogs with bulky aryl substituents (e.g., Flubendazole: 313.28 g/mol).
- Biological Activity : Substitutions at position 5 (e.g., benzoyl in Mebendazole) are critical for anthelmintic activity by enhancing binding to β-tubulin in parasites . The 4,6-dimethyl analog may exhibit reduced efficacy due to steric hindrance or altered binding kinetics.
Physicochemical Properties
Comparative data from evidence:
Implications :
- Lipophilicity : The 4,6-dimethyl groups may slightly increase LogP compared to Carbendazim, enhancing membrane permeability but reducing water solubility.
- Stability : Carbamate esters are generally stable under acidic conditions, but methyl substitutions could alter hydrolysis rates.
Biological Activity
Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester, commonly known as carbendazim, is a benzimidazole derivative with significant biological activity. This compound has been extensively studied for its pharmacological properties, particularly its antifungal and anthelmintic activities. This article delves into the biological activity of carbendazim, summarizing key findings from various studies.
Chemical Structure and Properties
Carbendazim has the following chemical structure:
- Chemical Formula : C10H12N2O2
- CAS Number : 10605-21-7
- Molecular Weight : 192.22 g/mol
Carbendazim exerts its biological effects primarily through the inhibition of microtubule formation in cells. This action disrupts cellular processes such as mitosis and intracellular transport, leading to cell death in susceptible organisms. The compound has shown effectiveness against a range of fungal pathogens and helminths.
Antifungal Activity
Carbendazim is widely recognized for its antifungal properties. It has been shown to be effective against various fungi, including:
- Aspergillus spp.
- Fusarium spp.
- Botrytis cinerea
In vitro studies have demonstrated that carbendazim inhibits fungal growth by disrupting microtubule assembly, which is crucial for cell division and function.
Anthelmintic Activity
Research indicates that carbendazim possesses anthelmintic properties, making it effective against a variety of parasitic worms. It has been tested against:
- Toxocara canis (dog roundworm)
- Ancylostoma caninum (dog hookworm)
In studies involving laboratory animals, carbendazim demonstrated significant efficacy in reducing worm burdens with minimal toxicity to the host.
Toxicity and Safety Profile
While carbendazim has beneficial biological activities, it also poses certain health risks. Toxicological assessments indicate:
- Acute Toxicity : The median lethal dose (LD50) in rats is greater than 2000 mg/kg when administered orally, indicating low acute toxicity.
- Chronic Effects : Long-term exposure has been associated with reproductive toxicity, including testicular degeneration and alterations in spermatogenesis in male rats .
Metabolism and Excretion
Carbendazim undergoes extensive metabolism in vivo. Key metabolic pathways include:
- Oxidation of the phenyl ring.
- Formation of sulfate and glucuronide conjugates.
- Rapid elimination from the body within three days post-exposure .
Study 1: Antifungal Efficacy
A study conducted by Raghunath and Viswanathan (2014) evaluated the antifungal activity of carbendazim against various pathogenic fungi. The results indicated that carbendazim effectively inhibited fungal growth at concentrations as low as 10 μg/mL.
Study 2: Anthelmintic Activity in Dogs
In a controlled trial involving dogs infected with Toxocara canis, treatment with carbendazim resulted in a significant reduction in worm counts (up to 100% reduction observed) compared to untreated controls .
Summary of Findings
| Biological Activity | Efficacy | Toxicity Level |
|---|---|---|
| Antifungal | High | Low (LD50 > 2000 mg/kg) |
| Anthelmintic | High | Moderate reproductive toxicity |
Q & A
Basic Research Questions
Q. What are the key molecular characteristics and spectroscopic data for identifying carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester?
- Molecular formula : C₁₁H₁₃N₃O₂ (derived from analogous carbamate structures in and ).
- Key functional groups : A benzimidazole core with 4,6-dimethyl substitutions and a methyl carbamate group.
- Spectroscopic identification : Use (e.g., singlet for methyl carbamate at δ ~3.7 ppm, aromatic protons at δ ~7.0–7.5 ppm) and (carbamate carbonyl at ~155 ppm). HPLC with UV detection (λ ~280 nm) is recommended for purity analysis .
Q. What is a standard synthetic route for this compound?
- Methodology : React 4,6-dimethyl-1H-benzimidazol-2-amine with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF.
- Conditions : Stir at 0–5°C for 2 hours, followed by room temperature for 12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yields typically range from 65–80% .
Q. How do the 4,6-dimethyl substitutions influence solubility and stability?
- Solubility : The dimethyl groups increase hydrophobicity, limiting water solubility but enhancing solubility in organic solvents like DMSO or methanol.
- Stability : The carbamate group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation .
Q. Which analytical techniques are critical for quantifying this compound in mixtures?
- Quantitative analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid).
- Mass spectrometry : ESI-MS in positive ion mode for molecular ion detection (expected [M+H]⁺ ~220–230 m/z) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?
- Approach : Perform molecular docking (e.g., AutoDock Vina) using the benzimidazole core as a hinge-binding motif. Focus on kinases or tubulin polymerization inhibitors (common targets for benzimidazole derivatives). Validate with MD simulations to assess binding stability .
Q. What are the degradation pathways under environmental or physiological conditions?
- Hydrolysis : The carbamate ester hydrolyzes to carbamic acid and methanol in aqueous media (pH-dependent; faster under alkaline conditions).
- Photodegradation : UV exposure may cleave the benzimidazole ring, forming dimethylaniline derivatives. Monitor via LC-MS/MS .
Q. How can isotopic labeling (e.g., , ) aid in metabolic studies?
- Method : Synthesize -labeled carbamate via methyl chloroformate-. Use -labeled benzimidazole precursors to track metabolic incorporation.
- Application : Trace metabolite formation in in vitro hepatocyte assays using LC-HRMS .
Q. What structural modifications enhance its selectivity in medicinal chemistry applications?
- Strategy : Introduce electron-withdrawing groups (e.g., fluoro at the benzoyl position) to improve binding to parasitic tubulin (inspired by flubendazole analogs).
- Data : Compare IC₅₀ values against cancer cell lines (e.g., HeLa) to assess efficacy .
Contradictions and Clarifications
- CAS Number Conflicts : lists "Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester" as Carbofuran (CAS 1563-66-2), but this refers to a pesticidal carbamate without 4,6-dimethyl groups. The compound discussed here is a distinct entity, structurally closer to carbendazim (CAS 10605-21-7) but with additional methyl substitutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
